6-[[(4-Fluorophenyl)methylamino]sulfonyl]-1,4-dihydro-4-oxo-N,N-dipropyl-3-quinolinecarboxamide
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Overview
Description
6-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-oxo-N,N-dipropyl-1,4-dihydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, a fluorophenyl group, and a sulfamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(4-fluorophenyl)(methyl)sulfamoyl]-4-oxo-N,N-dipropyl-1,4-dihydroquinoline-3-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core This can be achieved through a series of condensation reactions involving aniline derivatives and β-ketoesters
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts to enhance reaction rates and the implementation of continuous flow reactors to improve efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-oxo-N,N-dipropyl-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol or to reduce other functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction can produce alcohols or amines.
Scientific Research Applications
6-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-oxo-N,N-dipropyl-1,4-dihydroquinoline-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6-[(4-fluorophenyl)(methyl)sulfamoyl]-4-oxo-N,N-dipropyl-1,4-dihydroquinoline-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 6-[(4-Fluorophenyl)methylsulfamoyl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- 4-(4-Fluorophenyl)-2-(4-methylsulfinylphenyl)-5-(4-pyridyl)-1H-imidazole
Uniqueness
6-[(4-Fluorophenyl)(methyl)sulfamoyl]-4-oxo-N,N-dipropyl-1,4-dihydroquinoline-3-carboxamide is unique due to its combination of functional groups and its specific structural configuration. This uniqueness allows it to interact with molecular targets in ways that similar compounds may not, making it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C23H26FN3O4S |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
6-[(4-fluorophenyl)-methylsulfamoyl]-4-oxo-N,N-dipropyl-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C23H26FN3O4S/c1-4-12-27(13-5-2)23(29)20-15-25-21-11-10-18(14-19(21)22(20)28)32(30,31)26(3)17-8-6-16(24)7-9-17/h6-11,14-15H,4-5,12-13H2,1-3H3,(H,25,28) |
InChI Key |
DTBLWTSEVKNINE-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)C(=O)C1=CNC2=C(C1=O)C=C(C=C2)S(=O)(=O)N(C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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